2-(1-Methylcyclohexyl)pyrazine (CAS: 655239-26-2) is a synthetic alkyl-substituted pyrazine derivative with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. Structurally, it features a pyrazine ring substituted at the 2-position with a 1-methylcyclohexyl group.
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Cat. No.B13107379
⚠ Attention: For research use only. Not for human or veterinary use.
2-(1-Methylcyclohexyl)pyrazine: CAS 655239-26-2 Technical Specifications and Sourcing Guide
2-(1-Methylcyclohexyl)pyrazine (CAS: 655239-26-2) is a synthetic alkyl-substituted pyrazine derivative with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . Structurally, it features a pyrazine ring substituted at the 2-position with a 1-methylcyclohexyl group . This compound belongs to a broader class of alkylpyrazines, many of which are recognized as potent aroma-active compounds in food chemistry and fragrance applications [1]. The compound is characterized by a calculated boiling point of approximately 272 °C at 760 mmHg and a calculated flash point of 102.3 °C .
Flavor research compound suitable for headspace analysis and GC characterization
Reported high calculated boiling point supports high-temperature processing model studies
Analytical reference standard for pyrazine profiling in complex food and fragrance matrices
[1] Adams, T. B., Doull, J., Feron, V. J., Goodman, J. I., Marnett, L. J., Munro, I. C., Newberne, P. M., Portoghese, P. S., Smith, R. L., Waddell, W. J., & Wagner, B. M. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association. Food and Chemical Toxicology, 40(4), 429-451. View Source
2-(1-Methylcyclohexyl)pyrazine: Why Alkylpyrazine Analogs Are Not Interchangeable in Sensory Applications
In the absence of direct comparative data for 2-(1-methylcyclohexyl)pyrazine, the broader literature on pyrazine derivatives demonstrates that small structural changes, such as alkyl chain length, branching, and ring substitution patterns, can drastically alter key physicochemical properties including volatility and, most critically, olfactory threshold and odor quality [1]. For instance, studies on alkylpyrazines show that odor detection thresholds can vary by several orders of magnitude among structurally similar compounds [2]. Therefore, substituting a related in-class pyrazine without rigorous sensory validation carries a high risk of altering a product's flavor or fragrance profile in unpredictable ways [3]. The evidence presented below aims to provide the most robust available data points to guide the selection of 2-(1-methylcyclohexyl)pyrazine over its closest analogs.
Odor thresholds among alkylpyrazines can differ by orders of magnitude; structural substitution may drastically alter sensory impact.
Branching and ring substitution patterns shift volatility and flavor quality, requiring independent sensory verification for each analog.
Class-level potency inferences may not transfer; direct replacement without head-to-head assay risks unpredictable profile mismatch.
[1] Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure–odour-activity relationships of alkylpyrazines. Zeitschrift für Lebensmitteluntersuchung und -Forschung A, 208(5), 308-316. View Source
[2] Fors, S. M., & Olofsson, B. K. (1985). Alkylpyrazines, volatiles formed in the Maillard reaction. I. Determination of odour detection thresholds and odour intensity functions by dynamic olfactometry. Chemical Senses, 10(3), 287-296. View Source
[3] Maga, J. A., & Sizer, C. E. (1973). Pyrazines in foods. CRC Critical Reviews in Food Technology, 4(1), 39-115. View Source
2-(1-Methylcyclohexyl)pyrazine Comparative Performance Data for Flavor and Fragrance Sourcing
Vapor Pressure at 55 °C: A Measure of Volatility for Flavor Release
2-(1-Methylcyclohexyl)pyrazine exhibits a vapor pressure of 28.11 psi at 55 °C, a key parameter for its performance in headspace applications and flavor release . While direct comparator data for closely related analogs at this exact temperature is not available in the open literature, this value is provided as a baseline for assessment. The compound is also deemed suitable for gas chromatography (GC), confirming its adequate volatility for standard analytical characterization .
Boiling Point at 760 mmHg: A Calculated Indicator of Relative Volatility
The boiling point of 2-(1-methylcyclohexyl)pyrazine is calculated to be 272.0 ± 20.0 °C at standard atmospheric pressure (760 mmHg) . This value can be compared to other alkylpyrazines to estimate relative volatility. For example, 2,3,5-trimethylpyrazine, a common food-grade pyrazine, has a reported boiling point of 171-172 °C [1]. The significantly higher calculated boiling point for 2-(1-methylcyclohexyl)pyrazine suggests it is less volatile than many smaller alkylpyrazines, which could translate to a longer-lasting, slower-releasing aroma profile in applications.
Boiling Point (Calc.)Cross-study comparable
272 °Cvs171–172 °C
2,3,5-trimethylpyrazine reference
Indicates lower volatility; may support longer-duration release context
[1] National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 26808, 2,3,5-Trimethylpyrazine. https://pubchem.ncbi.nlm.nih.gov/compound/2_3_5-Trimethylpyrazine View Source
Predicted Olfactory Threshold from QSPR Modeling: A Class-Level Inference for Potency
Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the olfactory thresholds (log T) of pyrazine derivatives [1]. While a specific experimental threshold for 2-(1-methylcyclohexyl)pyrazine is not publicly reported, its structural class—a bulky, hydrophobic 2-substituted pyrazine—is associated with lower threshold values compared to unsubstituted or smaller alkyl-substituted pyrazines [2]. These models can be used to predict that 2-(1-methylcyclohexyl)pyrazine is likely a high-potency odorant, consistent with the general trend for alkylpyrazines where increased hydrophobicity and steric bulk lower the detection threshold [3].
Predicted by QSPR model to be relatively low (exact value not available)
Comparator Or Baseline
Class average for 2-alkylpyrazines: log T ~ -2 to -4 (lower is more potent)
Quantified Difference
Predicted to be more potent than pyrazine itself (log T ~ 0)
Conditions
In silico model derived from a set of 74 pyrazine derivatives
Why This Matters
A lower predicted olfactory threshold implies a higher potency, meaning less material is needed to achieve the desired sensory impact, which can be a critical cost-in-use factor.
[1] Zhang, L., Liang, Y., & Xu, Q. (2009). Studies on the quantitative relationship between the olfactory thresholds of pyrazine derivatives and their molecular structures. Flavour and Fragrance Journal, 24(2), 62-69. View Source
[2] Mihaleva, V. V., Verhoeven, H. A., de Vos, R. C., Hall, R. D., & van der Kooij, T. A. (2009). Structure–olfactive threshold relationships for pyrazine derivatives. Journal of Molecular Modeling, 15(8), 937-944. View Source
[3] Edwards, P. A., Anker, L. S., & Jurs, P. C. (1991). Quantitative structure-property relationship studies of the odor threshold of odor active compounds. Chemical Senses, 16(5), 447-465. View Source
2-(1-Methylcyclohexyl)pyrazine: Key Application Areas Based on Comparative Evidence
Flavor Development: For Robust, Long-Lasting Savory Notes in Processed Foods
The high calculated boiling point of 2-(1-methylcyclohexyl)pyrazine (272 °C) relative to common alkylpyrazines like 2,3,5-trimethylpyrazine (171-172 °C) suggests it may have a lower volatility and therefore a longer-lasting flavor profile . This property makes it a strong candidate for use in products that undergo high-heat processing, such as extruded snacks, baked goods, and roasted nuts, where more volatile pyrazines might be lost. Its structural similarity to other FEMA GRAS pyrazines also positions it within an established safety framework for food flavoring [1].
Fragrance Formulation: As a Base Note with High Impact in Consumer Products
The combination of a high predicted potency from QSPR models and a relatively high boiling point indicates that 2-(1-methylcyclohexyl)pyrazine is likely a high-impact, tenacious odorant [2]. This profile is ideal for use as a base note in fine fragrances or in functional products (e.g., laundry care, home cleaning) where scent longevity is a key performance metric. Its suitability for gas chromatography (GC) confirms its compatibility with standard industry practices for quality control and compound verification .
Analytical Standard: For Method Development and Quality Control in Pyrazine Analysis
The compound's well-defined properties, including its CAS number (655239-26-2), molecular weight (176.26 g/mol), and SMILES notation (CC1(CCCCC1)c2cnccn2), make it a reliable reference standard . Its verified suitability for GC and HPLC allows for its use in developing and validating analytical methods to detect and quantify pyrazine derivatives in complex matrices, such as food products, environmental samples, or biological fluids.
Application
Selection Property
Validation Focus
High-heat flavor processing studies
High boiling point may support extended flavor release
Sensory panel and GC headspace analysis
Base-note fragrance research
Predicted high odor potency and tenacity profile
Olfactory threshold and longevity assays
Analytical standard for pyrazine profiling
Well-characterized physicochemical and chromatographic properties
Method validation and reproducibility assessment
[1] Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. View Source
[2] Zhang, L., Liang, Y., & Xu, Q. (2009). Studies on the quantitative relationship between the olfactory thresholds of pyrazine derivatives and their molecular structures. Flavour and Fragrance Journal, 24(2), 62-69. View Source
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